molecular formula C13H25NO5S B122509 tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate CAS No. 147699-19-2

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Cat. No. B122509
M. Wt: 307.41 g/mol
InChI Key: WSNYPQZNUKSYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035051B1

Procedure details

Combine tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (4.720 kg, 20.6 mol) with DCM (40 L) and TEA (3020 mL, 21.63 mol) in a 50 L reactor under a nitrogen atmosphere. Cool the solution to about 0° C. and slowly add methane sulfonyl chloride (2.478 kg, 21.63 mol) in DCM (5 L) while keeping the reaction temperature below 10° C. After the addition is complete stir the mixture for 18 h at 15° C. at which time TLC (1:1, hexane:EtOAc) shows no starting material remaining Wash the mixture with water (30 L) and allow the phases to separate. Concentrate the organic phase to a solid. Slurry the solid in MTBE (6 L), collect by filtration, and dry in a vacuum oven at 50° C. to provide the title compound as a white solid (5.67 kg, 91%).
Quantity
4.72 kg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3020 mL
Type
reactant
Reaction Step Two
Quantity
2.478 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five
Name
Quantity
40 L
Type
solvent
Reaction Step Six
Yield
91%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.[CH3:17][S:18](Cl)(=[O:20])=[O:19].CCCCCC.CCOC(C)=O>C(Cl)Cl>[CH3:17][S:18]([O:1][CH2:2][CH2:3][CH:4]1[CH2:5][CH2:6][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:9]1)(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
4.72 kg
Type
reactant
Smiles
OCCC1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
TEA
Quantity
3020 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2.478 kg
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
5 L
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
40 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10° C
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
remaining Wash the mixture with water (30 L)
CUSTOM
Type
CUSTOM
Details
to separate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic phase to a solid
FILTRATION
Type
FILTRATION
Details
collect by filtration
CUSTOM
Type
CUSTOM
Details
dry in a vacuum oven at 50° C.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 kg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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